molecular formula C19H15FN4O B7720099 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

Cat. No. B7720099
M. Wt: 334.3 g/mol
InChI Key: ZELWOUZCZFUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide, commonly referred to as EFPQ, is a chemical compound that has been studied for its potential use in scientific research. EFPQ is a novel small molecule that has shown promising results in various preclinical studies.

Scientific Research Applications

EFPQ has been studied for its potential use in various scientific research applications. One of the most promising applications of EFPQ is in the field of cancer research. EFPQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. EFPQ achieves this by targeting a specific protein called PAK4, which is overexpressed in many types of cancer. By inhibiting PAK4, EFPQ can induce apoptosis (cell death) in cancer cells, which can lead to the regression of tumors.

Mechanism of Action

EFPQ exerts its effects by binding to the ATP-binding pocket of PAK4, which is a key regulator of cell migration, invasion, and survival. By binding to PAK4, EFPQ inhibits its kinase activity, which leads to the downregulation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EFPQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, EFPQ has also been shown to inhibit the migration and invasion of cancer cells. EFPQ achieves this by inhibiting the activity of PAK4, which is involved in the regulation of cell motility. EFPQ has also been shown to induce G1 cell cycle arrest in cancer cells, which can lead to the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFPQ is its specificity for PAK4. EFPQ has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of EFPQ is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for EFPQ.

Future Directions

There are several future directions for research on EFPQ. One potential direction is to investigate the use of EFPQ in combination with other anti-cancer agents. EFPQ has been shown to synergize with other drugs, such as paclitaxel and doxorubicin, which could lead to improved treatment outcomes for cancer patients. Another future direction is to investigate the use of EFPQ in other diseases that are characterized by abnormal PAK4 activity, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis method of EFPQ to improve its solubility and bioavailability.

Synthesis Methods

EFPQ can be synthesized through a multistep process that involves the reaction of 2-fluorobenzoyl chloride with 1-ethyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting product is then purified through column chromatography to obtain pure EFPQ. This synthesis method has been optimized to achieve high yields of EFPQ with good purity.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-2-24-18-14(11-12-7-3-6-10-16(12)21-18)17(23-24)22-19(25)13-8-4-5-9-15(13)20/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWOUZCZFUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.